molecular formula C15H17N5O2S B2913827 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2415490-51-4

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2913827
CAS No.: 2415490-51-4
M. Wt: 331.39
InChI Key: HLLHDMVPMGKWIR-UHFFFAOYSA-N
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Description

N-{[5-(1-Methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a furan-methyl group bearing a 1-methylpyrazole substituent.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-3-4-11-14(23-19-18-11)15(21)16-9-10-5-6-13(22-10)12-7-8-17-20(12)2/h5-8H,3-4,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLHDMVPMGKWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted analogs.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound shares structural similarities with several classes of heterocycles, including pyrazole-carboxamides, thiadiazole derivatives, and furan-containing analogs. Key comparisons include:

Table 1: Molecular and Structural Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C16H18N6O2S 358.42 4-propyl-1,2,3-thiadiazole; 5-(1-methylpyrazol-5-yl)furan-methyl
Compound 3a C21H15ClN6O 402.83 Chlorophenyl, cyanopyrazole, methylpyrazole
C15H16N6O3S 360.40 Cyclopropyl, furan, triazolone
C19H17N5O3S 395.40 Pyrrol-thiazole, furan-pyridazinone

Key Observations :

  • Compared to ’s cyclopropyl-triazolone system, the target’s 1-methylpyrazole-furan group may offer improved metabolic stability due to reduced steric hindrance .

Physicochemical Properties

Table 2: Physical Properties Comparison
Compound Name / ID Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Moderate (logP ~3.2*)
Compound 3a 133–135 Low (logP ~4.1)
Compound 3d 181–183 Low (logP ~3.8)

Notes:

  • The target compound’s propyl group may lower melting points compared to chlorophenyl analogs (e.g., 3d), improving solubility in organic solvents.
  • *Predicted logP using fragment-based methods.

Biological Activity

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound features:

  • A thiadiazole ring , known for its diverse biological activities.
  • A furan moiety and a pyrazole group , which enhance its pharmacological properties.
  • A carboxamide functional group , contributing to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiadiazole ring allows for:

  • Hydrogen bonding with active site residues.
  • π-π interactions due to the aromatic rings, enhancing binding affinity.

These interactions can modulate the activity of target proteins, leading to therapeutic effects such as anticancer and anti-inflammatory activities.

Biological Activities

Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant biological activities:

  • Anticancer Activity
    • Studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
    • The compound's mechanism involves apoptosis induction and cell cycle arrest in the G2/M phase .
  • Antimicrobial Activity
    • Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial properties. They have shown effectiveness against bacterial strains and fungi .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially by inhibiting specific inflammatory pathways .

Study on Cytotoxic Properties

A recent study evaluated the cytotoxic properties of various thiadiazole derivatives, including those related to this compound. The results indicated significant suppressive activity against human cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 21SK-MEL-24.27
Compound 23A5491.16
Compound XHCT1510.00

This data highlights the potential of thiadiazole derivatives in cancer therapy .

Mechanistic Insights

The interaction of thiadiazole compounds with tubulin has been explored, revealing that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to growth arrest in cancer cells .

Q & A

Q. What are the critical structural motifs of this compound, and how do they influence reactivity?

The compound contains three key motifs:

  • 1,2,3-Thiadiazole core : Known for electron-deficient properties, enabling nucleophilic substitutions or cycloadditions.
  • Furan-methyl-pyrazole moiety : The furan’s oxygen lone pairs enhance π-π stacking, while the pyrazole’s NH group participates in hydrogen bonding.
  • Propyl-carboxamide side chain : Influences solubility and steric interactions in biological assays.
    These features dictate reactivity in synthetic modifications (e.g., alkylation at the thiadiazole sulfur) and binding interactions in enzymatic studies .

Q. What established methods synthesize the 1,2,3-thiadiazole core in analogous compounds?

A general protocol involves:

  • Thiosemicarbazide cyclization : Reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with thiosemicarbazide in POCl₃ under reflux (90°C, 3 hours). Precipitation at pH 8–9 yields the thiadiazole ring .
  • Alternative routes : Use of K₂CO₃ in DMF for nucleophilic substitutions on pre-formed thiadiazole intermediates .

Advanced Research Questions

Q. How can coupling efficiency between the furan-pyrazole and thiadiazole-carboxamide groups be optimized?

  • Solvent and base selection : DMF with K₂CO₃ facilitates alkylation of thiadiazole derivatives, as shown in pyrazole-thiadiazole coupling reactions (e.g., 70–85% yields under room-temperature stirring) .
  • Catalytic approaches : Transition metals (e.g., CuI) may enhance cross-coupling between heterocyclic halides and organometallic reagents.
  • Monitoring by TLC/HPLC : Track reaction progress to minimize side products like unreacted thiadiazole or over-alkylated species .

Q. Which analytical techniques confirm structural integrity and purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify proton environments (e.g., furan CH at δ 6.3–7.1 ppm, pyrazole NH at δ 12–13 ppm) .
    • FTIR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles and torsional strain in the furan-pyrazole-thiadiazole framework (e.g., dihedral angles <10° indicate planarity) .

Q. How should in vitro assays be designed to evaluate enzymatic inhibition?

  • Target selection : Prioritize enzymes with known sensitivity to thiadiazoles (e.g., cyclooxygenase-2, carbonic anhydrase) .
  • Assay conditions :
    • Use Tris buffer (pH 7.4) to mimic physiological conditions.
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and measure IC₅₀ via dose-response curves.
  • Data validation : Replicate experiments across ≥3 batches to address batch-to-batch variability in compound purity .

Q. How can solubility/stability discrepancies be resolved under varying experimental conditions?

  • Solubility enhancement :
    • Use co-solvents (e.g., 10% DMSO in PBS) or micellar formulations (e.g., Tween-80).
    • Modify the propyl chain to a PEGylated analog for aqueous media .
  • Stability profiling :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Protect from light if furan or thiadiazole groups show UV sensitivity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Source identification : Check for impurities (e.g., unreacted starting materials) via LC-MS.
  • Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) and validate with reference inhibitors.
  • Structural analogs : Compare results with derivatives (e.g., replacing the furan with thiophene) to isolate moiety-specific effects .

Q. Why do synthetic yields vary between laboratories?

  • Reagent quality : Ensure anhydrous POCl₃ and freshly distilled DMF to avoid hydrolysis side reactions.
  • Temperature control : Use jacketed reactors for precise reflux conditions (±2°C tolerance) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiadiazole Formation

ParameterOptimal ConditionEvidence Source
ReagentPOCl₃
Temperature90°C
Reaction Time3 hours
Workup pH8–9 (NH₄OH adjustment)

Q. Table 2. Spectral Signatures for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Thiadiazole C-S-CN/A680–700
Carboxamide C=O165–170 (¹³C)1640–1660
Pyrazole NH12.5–13.0 (¹H)3200–3300

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